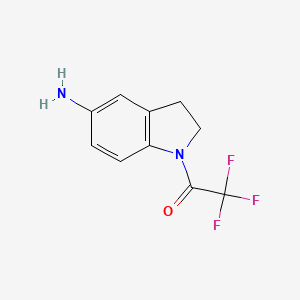
1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone
概述
描述
1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone is a synthetic compound that belongs to the class of indoline derivatives.
准备方法
The synthesis of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone typically involves the reaction of 5-aminoindoline with 2,2,2-trifluoroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
化学反应分析
1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Medicine: Due to its enzyme inhibitory properties, it holds promise as a lead compound for the development of anti-inflammatory drugs.
作用机制
The mechanism of action of 1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone involves the inhibition of enzymes like 5-lipoxygenase and soluble epoxide hydrolase. These enzymes play crucial roles in the biosynthesis of inflammatory mediators. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory molecules, thereby exerting its anti-inflammatory effects . The molecular targets and pathways involved include the arachidonic acid pathway and the epoxide hydrolase pathway.
相似化合物的比较
1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone can be compared with other indoline-based compounds that exhibit similar enzyme inhibitory activities. Some of these compounds include:
Indoline-2,3-dione derivatives: Known for their anti-inflammatory and anticancer properties.
Indoline-3-carboxamide derivatives: Studied for their potential as kinase inhibitors.
Indoline-2-carboxylic acid derivatives: Explored for their antimicrobial activities
The uniqueness of this compound lies in its trifluoroethanone moiety, which enhances its binding affinity and specificity towards target enzymes, making it a promising candidate for further drug development.
生物活性
1-(5-Aminoindolin-1-yl)-2,2,2-trifluoroethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, anticancer effects, and other pharmacological activities. The findings are supported by various studies and case analyses.
Chemical Structure and Properties
The compound this compound features a trifluoroethanone moiety attached to an aminoindole structure. This unique combination enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related trifluoromethyl compounds, suggesting potential activity against various pathogens.
Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 64 µg/mL |
In a study evaluating similar structures, compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, while showing variable effectiveness against Gram-negative strains . The selective permeability of these compounds through bacterial membranes may account for their varying efficacy.
Anticancer Activity
The anticancer potential of compounds derived from the aminoindole scaffold has been explored extensively. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Lines
A recent study investigated the effects of a related compound on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 10 µM, indicating a potent inhibitory effect on cell growth . Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Other Pharmacological Activities
In addition to antimicrobial and anticancer effects, this compound may possess other pharmacological activities. Research indicates potential anti-inflammatory properties linked to the modulation of cytokine production in vitro . This suggests that the compound could be beneficial in treating inflammatory conditions.
属性
IUPAC Name |
1-(5-amino-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9(16)15-4-3-6-5-7(14)1-2-8(6)15/h1-2,5H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVZNUFDVKYJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














